N-(Mercaptomethyl)acetamide: A Comprehensive Technical Guide
N-(Mercaptomethyl)acetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Mercaptomethyl)acetamide, with the IUPAC name N-(sulfanylmethyl)acetamide, is a small molecule containing both a thiol (-SH) and an amide functional group. While specific experimental data for this compound is limited in publicly available literature, its structure suggests a range of potential chemical and biological activities. This guide provides a comprehensive overview of its core properties, predicted reactivity, and potential applications, drawing upon established chemical principles of its constituent functional groups and data from closely related compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the synthesis, properties, and applications of N-(Mercaptomethyl)acetamide.
Chemical and Physical Properties
Quantitative data for N-(Mercaptomethyl)acetamide is not extensively reported. The following table summarizes available and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₃H₇NOS | [1] |
| Molecular Weight | 105.16 g/mol | [1] |
| IUPAC Name | N-(sulfanylmethyl)acetamide | [1] |
| Canonical SMILES | CC(=O)NCS | [1] |
| InChI | InChI=1S/C3H7NOS/c1-3(5)4-2-6/h6H,2H2,1H3,(H,4,5) | [1] |
| InChI Key | ZVUYJKVAXOZYGB-UHFFFAOYSA-N | [1] |
| XLogP3 | -0.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Exact Mass | 105.02483502 g/mol | [1] |
| Monoisotopic Mass | 105.02483502 g/mol | [1] |
| Heavy Atom Count | 6 | [1] |
| Predicted Boiling Point | ~220-240 °C (decomposition may occur) | Inferred |
| Predicted Melting Point | Solid at room temperature | Inferred |
| Predicted Solubility | Soluble in water and polar organic solvents | Inferred |
Reactivity and Chemical Behavior
The reactivity of N-(Mercaptomethyl)acetamide is dictated by its two primary functional groups: the thiol and the amide.
Thiol Group Reactivity
The thiol group is expected to be the most reactive site.
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Oxidation: Thiols are readily oxidized to form disulfides. This can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly in the presence of metal ions.
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Nucleophilicity: The thiolate anion (RS⁻), formed under basic conditions, is a potent nucleophile. It can participate in S-alkylation, S-acylation, and Michael addition reactions.
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Metal Chelation: The sulfur atom can coordinate with various metal ions, suggesting potential applications in coordination chemistry and as a metal scavenger.
Amide Group Reactivity
Amides are generally stable functional groups but can undergo specific reactions under more forcing conditions.[2]
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Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield acetic acid and aminomethanethiol, which is likely unstable and may decompose further.[3]
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Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine.
Potential Biological Activities and Applications
While no specific biological activities have been reported for N-(Mercaptomethyl)acetamide itself, related mercaptoacetamide derivatives have shown significant biological effects, suggesting potential avenues for research.
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Enzyme Inhibition: N-aryl mercaptoacetamides have been investigated as inhibitors of metallo-β-lactamases (MBLs) and other bacterial proteases, indicating that N-(Mercaptomethyl)acetamide could be a starting point for the design of novel enzyme inhibitors.[4] The thiol group is often crucial for binding to the active sites of these enzymes.
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Antiviral and Anticancer Research: The amide functionality is a common feature in many biologically active compounds. The combination of a thiol and an amide in a small, versatile scaffold makes N-(Mercaptomethyl)acetamide an interesting candidate for screening in various biological assays.
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Redox Modulation: The thiol group can participate in redox reactions within a biological system, suggesting potential roles in modulating oxidative stress.
Experimental Protocols
Synthesis of N-(Mercaptomethyl)acetamide
A plausible synthetic route would involve the reaction of an N-halomethyl acetamide (e.g., N-(chloromethyl)acetamide) with a source of sulfhydryl ions.
General Protocol:
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Preparation of N-(chloromethyl)acetamide: This can be synthesized from acetamide, formaldehyde, and hydrogen chloride.
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Thiolation: N-(chloromethyl)acetamide is reacted with a thiolating agent such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
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Using Sodium Hydrosulfide: N-(chloromethyl)acetamide is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone). Sodium hydrosulfide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
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Using Thiourea: N-(chloromethyl)acetamide is reacted with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the thiol.
-
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization
The structure and purity of synthesized N-(Mercaptomethyl)acetamide would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the connectivity of the atoms. The proton spectrum would be expected to show signals for the acetyl methyl group, the methylene group adjacent to the nitrogen and sulfur, and the thiol proton.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide (C=O and N-H stretching) and thiol (S-H stretching) functional groups.
Visualizations
Predicted Reactivity Pathway
References
- 1. Buy N-(Mercaptomethyl)acetamide [smolecule.com]
- 2. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
